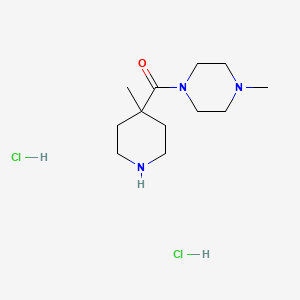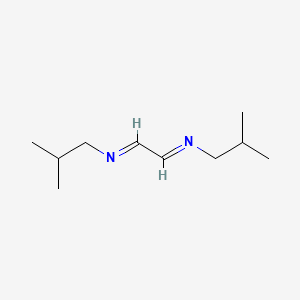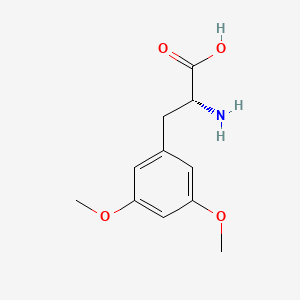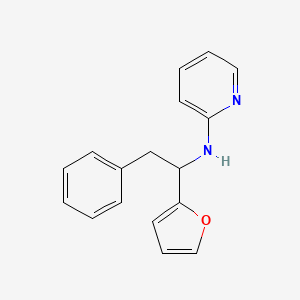
3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione is a synthetic organic compound that features a cyclobutane ring substituted with benzylamino and fluoroanilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione typically involves multi-step organic reactions. One possible route could be:
Formation of Cyclobutane Ring: Starting from a suitable cyclobutane precursor, the cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.
Introduction of Fluoroanilino Group: The fluoroanilino group can be introduced through a similar nucleophilic substitution reaction using 4-fluoroaniline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could reduce the carbonyl groups to alcohols.
Substitution: The benzylamino and fluoroanilino groups could participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzylamino)-4-(4-chloroanilino)cyclobutane-1,2-dione
- 3-(Benzylamino)-4-(4-methoxyanilino)cyclobutane-1,2-dione
Uniqueness
The presence of the fluoroanilino group in 3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione may impart unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H15FN2O2 |
|---|---|
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
3-(benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C17H15FN2O2/c18-12-6-8-13(9-7-12)20-15-14(16(21)17(15)22)19-10-11-4-2-1-3-5-11/h1-9,14-15,19-20H,10H2 |
Clave InChI |
QECCHQMGJJUYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole](/img/structure/B12276824.png)

![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)


![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)




![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)

